molecular formula C21H29Cl3N2O3 B2707380 1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1219207-29-0

1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2707380
CAS No.: 1219207-29-0
M. Wt: 463.82
InChI Key: FQBBRVFWDNYUEJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H29Cl3N2O3 and its molecular weight is 463.82. The purity is usually 95%.
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Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound noted for its complex structure and potential pharmacological applications. Its molecular formula is C21H29Cl2N2O3, with a molecular weight of approximately 463.8 g/mol. The compound features a piperazine moiety, which is often associated with various biological activities, particularly in the modulation of neurotransmitter systems.

Structural Characteristics

The compound's structure includes:

  • Piperazine Ring : Known for its interactions with neurotransmitter receptors.
  • Chloro-substituted Phenoxy Group : This functional group may enhance bioactivity by influencing receptor affinity.
  • Methoxy-substituted Phenyl Group : This addition potentially alters the lipophilicity and pharmacokinetics of the compound.

Biological Activity

Despite limited direct studies on this specific compound, insights can be drawn from related piperazine derivatives and structural analogs.

The presence of the piperazine ring suggests a likely interaction with G protein-coupled receptors (GPCRs) , which are crucial in many signaling pathways within cells. Piperazine derivatives have been shown to modulate various neurotransmitter systems, particularly serotonin and dopamine receptors, which are essential in mood regulation and anxiety disorders .

Potential Pharmacological Applications

  • Antidepressant Activity : Compounds similar to this derivative have demonstrated potential as antidepressants by acting on serotonin receptors.
  • Anxiolytic Effects : The modulation of dopamine pathways may provide anxiolytic properties, making it a candidate for anxiety treatment.
  • Radioprotection : Some studies suggest that piperazine derivatives can offer protection against radiation-induced damage, indicating potential use in oncology .

Research Findings and Case Studies

While specific case studies on this compound are scarce, research on related piperazine derivatives provides valuable insights:

Compound NameBiological ActivityKey Findings
1-(4-Chloro-3-methylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-olAntidepressant, AnxiolyticDemonstrated modulation of serotonin and dopamine receptors .
Piperazine DerivativesAcetylcholinesterase InhibitionShown to inhibit human acetylcholinesterase, suggesting cognitive enhancement potential .

In Vitro Studies

In vitro studies have indicated that piperazine derivatives can significantly influence neurotransmitter levels. For instance, virtual screening has revealed that certain piperazine compounds bind effectively to acetylcholinesterase, enhancing cognitive functions .

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3.2ClH/c1-16-13-18(7-8-19(16)22)27-15-17(25)14-23-9-11-24(12-10-23)20-5-3-4-6-21(20)26-2;;/h3-8,13,17,25H,9-12,14-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBRVFWDNYUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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